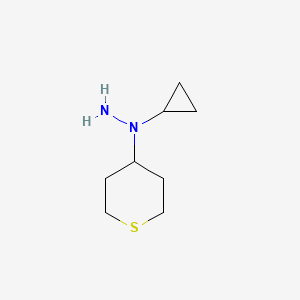
1-ciclopropil-1-(tetrahidro-2H-tiopirano-4-il)hidrazina
Descripción general
Descripción
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine is a chemical compound that has gained significant attention from the scientific community due to its distinct properties and potential applications in various fields of research and industry. It is available for purchase for pharmaceutical testing .
Synthesis Analysis
The synthesis of tetrahydro-4H-thiopyran-4-ones, a key component in the structure of 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine, has been studied over the last 7 years . The methods used for the synthesis include intramolecular Dieckmann condensation and addition of hydrogen sulfide and its derivatives to divinyl ketones .Aplicaciones Científicas De Investigación
Actividad anticonvulsiva
Los compuestos con el grupo tetrahidro-2H-tiopirano han sido estudiados por sus propiedades anticonvulsivas. La incorporación de fragmentos de ciclopropil y tetrahidro-2H-tiopirano con hidraziniltiazol ha mostrado una actividad anticonvulsiva significativa en modelos de ratón de convulsiones .
Propiedades antimicrobianas
Estructuras similares han demostrado actividad antimicrobiana, particularmente contra aislados clínicos de Candida spp. Esto sugiere que "1-ciclopropil-1-(tetrahidro-2H-tiopirano-4-il)hidrazina" podría explorarse por su posible uso en el tratamiento de infecciones fúngicas .
Síntesis de derivados de sulfona
El compuesto relacionado tetrahidro-2H-tiopirano 1,1-dióxidos se ha sintetizado a través de un proceso de anulación que involucra rongalita como un sintón C-S unido. Esto indica que nuestro compuesto de interés puede ser útil en la síntesis de nuevos derivados de sulfona .
Estudios de isomería de valencia
El estudio de la isomería de valencia entre 2H-piranos y 1-oxatrienos involucra compuestos similares a "this compound". La investigación en esta área podría conducir a una mejor comprensión de los factores fisicoquímicos que afectan la isomería .
Construcción de grupos heterocíclicos
Los compuestos que contienen anillos de imidazol y tiazol se han sintetizado para diversos potenciales terapéuticos. La estructura de nuestro compuesto sugiere que podría utilizarse en la construcción de nuevos grupos heterocíclicos con posibles aplicaciones farmacológicas .
Estudios de modelo de convulsión psicomotora
Algunos compuestos con similitudes estructurales han mostrado protección en el modelo de convulsión psicomotora de 6 Hz, lo que indica que "this compound" puede ser valioso para estudiar y tratar convulsiones psicomotoras .
Mecanismo De Acción
Target of Action
Thiophene-based analogs, which include compounds with a tetrahydro-2h-thiopyran-4-yl fragment, have been studied extensively for their biological activity . These compounds have shown a variety of biological effects, suggesting they interact with multiple targets.
Mode of Action
It’s known that thiophene-based analogs can interact with their targets in a variety of ways, leading to different biological effects . For instance, some compounds have shown significant anticonvulsant activity in mouse models of seizures .
Biochemical Pathways
Thiophene-based analogs have been found to impact a variety of pathways, leading to a range of biological effects .
Result of Action
Compounds with a similar tetrahydro-2h-thiopyran-4-yl fragment have shown significant antifungal, anticonvulsant, and anti-toxoplasma gondii activities . These effects suggest that the compound could have a broad range of potential therapeutic applications.
Análisis Bioquímico
Biochemical Properties
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with secreted aspartic proteinase (SAP), which is a potential antifungal target . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activities.
Cellular Effects
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine influences various cellular processes. It has been observed to exhibit antifungal, anticonvulsant, and anti-Toxoplasma gondii activities . These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. For example, it inhibits the growth of Candida spp. at non-cytotoxic concentrations for mouse L929 fibroblast and African green monkey kidney (VERO) cells .
Molecular Mechanism
The molecular mechanism of 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit secreted aspartic proteinase (SAP), which is crucial for its antifungal activity . Additionally, it demonstrates anticonvulsant activity by modulating the activity of specific ion channels and receptors involved in neuronal signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its antifungal and anticonvulsant activities over extended periods, although its efficacy may decrease due to gradual degradation . Long-term exposure to the compound has not shown significant adverse effects on cellular function in in vitro studies .
Dosage Effects in Animal Models
The effects of 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine vary with different dosages in animal models. At lower doses, it exhibits significant antifungal and anticonvulsant activities without causing toxicity . At higher doses, it may lead to adverse effects such as motor impairment and toxicity . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound undergoes biotransformation through oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across cell membranes and accumulates in target tissues where it exerts its biological effects . Its localization and accumulation are influenced by factors such as tissue permeability, binding affinity, and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 1-cyclopropyl-1-(tetrahydro-2H-thiopyran-4-yl)hydrazine plays a crucial role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within these compartments influences its interactions with biomolecules and its overall efficacy in exerting its biological effects.
Propiedades
IUPAC Name |
1-cyclopropyl-1-(thian-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S/c9-10(7-1-2-7)8-3-5-11-6-4-8/h7-8H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFQKKZDGOQPEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCSCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


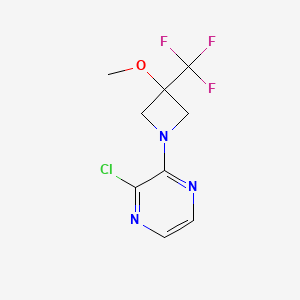
![2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-amine](/img/structure/B1477531.png)
![2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide](/img/structure/B1477532.png)

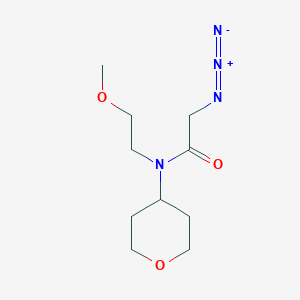
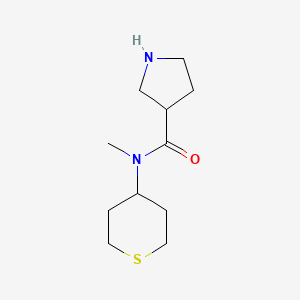
![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477539.png)
![2-(Methoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1477541.png)
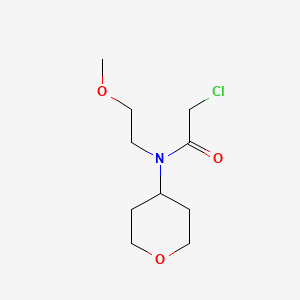


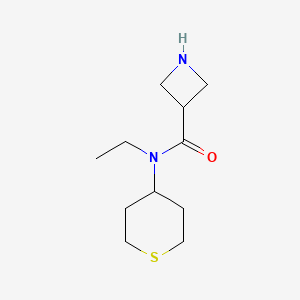
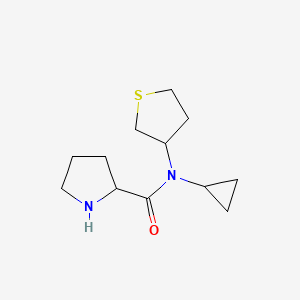
![2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide](/img/structure/B1477552.png)
